molecular formula C15H19N3O3S B5526678 4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine

4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B5526678
M. Wt: 321.4 g/mol
InChI Key: LFCXZJGPIQYMMB-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules characterized by their heterocyclic structures incorporating thieno[2,3-b]pyridine moieties, which are of interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, including Buchwald–Hartwig amination, intramolecular cyclization, and nucleophilic substitution reactions. For example, the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination demonstrates the complexity and efficiency of synthesizing such compounds (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through spectroscopic methods, including NMR and X-ray crystallography. These methods provide detailed information about the molecular geometry, substituent effects, and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Heterocyclic compounds such as the one can undergo various chemical reactions, including ring-opening, aminomethylation, and recyclization, depending on the reactants and conditions. The reactivity is influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the nature of the heteroatom within the heterocyclic ring (Dotsenko et al., 2016).

Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of heterocyclic compounds using derivatives similar to 4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine. For instance, studies on heterocyclic enaminonitriles have demonstrated the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides through reactions involving morpholine derivatives. These reactions lead to the formation of compounds with potential applications in the synthesis of novel organic materials (Yamagata et al., 1993).

Antimicrobial Activities

Another area of interest is the synthesis of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including morpholine. These compounds have been screened for antimicrobial activities, revealing some to possess moderate to strong effects against specific microorganisms. This highlights the potential for developing new antimicrobial agents from thieno[2,3-b]pyridin derivatives (Bektaş et al., 2010).

Polymer Science

In polymer chemistry, amine-bis(phenolate) chromium(III) chloride complexes have been utilized in the copolymerization of cyclohexene oxide and carbon dioxide, incorporating ligands derived from morpholine. This research contributes to the development of polycarbonates with potential applications in biodegradable materials (Devaine-Pressing et al., 2015).

Functional Materials

Further studies have looked into the synthesis of biodegradable polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives. These materials are of interest for their potential applications in medical devices and environmentally friendly polymers (Veld et al., 1992).

Fluorescence Studies

Lastly, research on pyridine derivatives, including those with morpholino groups, has explored their utility as highly emissive fluorophores. Such studies are crucial for developing new materials for optical applications, including sensors and imaging (Hagimori et al., 2019).

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine derivatives can vary widely depending on their specific structure and the biological target. For instance, some thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Future Directions

Thieno[2,3-b]pyridine derivatives have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications. For instance, they have been effective as host materials for green and blue phosphorescent organic light-emitting diodes .

properties

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9-7-10(8-20-2)11-12(16)13(22-14(11)17-9)15(19)18-3-5-21-6-4-18/h7H,3-6,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCXZJGPIQYMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCOCC3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](morpholin-4-yl)methanone

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